molecular formula C14H15F2NO4 B13327962 (S)-1-((Benzyloxy)carbonyl)-5,5-difluoropiperidine-2-carboxylic acid

(S)-1-((Benzyloxy)carbonyl)-5,5-difluoropiperidine-2-carboxylic acid

Cat. No.: B13327962
M. Wt: 299.27 g/mol
InChI Key: QXFQRRUKSAVDIG-NSHDSACASA-N
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Description

(S)-1-((Benzyloxy)carbonyl)-5,5-difluoropiperidine-2-carboxylic acid is a synthetic organic compound that features a piperidine ring substituted with benzyloxycarbonyl and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((Benzyloxy)carbonyl)-5,5-difluoropiperidine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials.

    Introduction of Difluoromethyl Groups: The difluoromethyl groups are introduced using reagents such as difluoromethyl halides under specific conditions.

    Benzyloxycarbonyl Protection: The benzyloxycarbonyl group is introduced using benzyloxycarbonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-((Benzyloxy)carbonyl)-5,5-difluoropiperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(S)-1-((Benzyloxy)carbonyl)-5,5-difluoropiperidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-((Benzyloxy)carbonyl)-5,5-difluoropiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites on the molecule. The difluoromethyl groups can influence the compound’s reactivity and stability, affecting its overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-((Benzyloxy)carbonyl)-piperidine-2-carboxylic acid: Lacks the difluoromethyl groups, which can affect its reactivity and applications.

    (S)-1-((Methoxy)carbonyl)-5,5-difluoropiperidine-2-carboxylic acid: Substitutes the benzyloxy group with a methoxy group, altering its chemical properties.

Uniqueness

(S)-1-((Benzyloxy)carbonyl)-5,5-difluoropiperidine-2-carboxylic acid is unique due to the presence of both benzyloxycarbonyl and difluoromethyl groups, which provide distinct chemical and biological properties

Properties

Molecular Formula

C14H15F2NO4

Molecular Weight

299.27 g/mol

IUPAC Name

(2S)-5,5-difluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid

InChI

InChI=1S/C14H15F2NO4/c15-14(16)7-6-11(12(18)19)17(9-14)13(20)21-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,18,19)/t11-/m0/s1

InChI Key

QXFQRRUKSAVDIG-NSHDSACASA-N

Isomeric SMILES

C1CC(CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)(F)F

Canonical SMILES

C1CC(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)(F)F

Origin of Product

United States

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